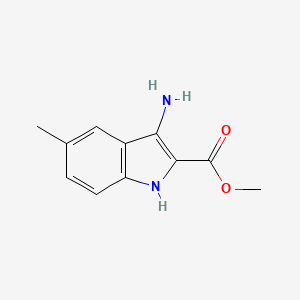

methyl 3-amino-5-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the InChI code for methyl 3-amino-1H-indole-2-carboxylate is 1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can also vary. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, methyl 3-amino-1H-indole-2-carboxylate has a molecular weight of 190.2 and is a solid .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of N-substituted indole-3-carboxylic acid derivatives

A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination. This procedure, utilizing the CuI-K3PO4-DMF system, achieved good to high yields under mild conditions in air, demonstrating the compound's versatility in synthetic organic chemistry (Melkonyan, Karchava, & Yurovskaya, 2008).

Conformationally Constrained Tryptophan Derivatives

Novel 3,4-fused tryptophan analogues were synthesized for peptide/peptoid conformation elucidation studies. These derivatives, by limiting the conformational flexibility of the side chain, enhance the understanding of peptide structure and function, underlining the importance of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in the study of bioactive molecules (Horwell et al., 1994).

Medicinal Chemistry and Drug Design

Synthesis of 5H-pyrimido[5,4-b]indole derivatives

The reactivity of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions open new avenues for developing therapeutically relevant molecules, showcasing the compound's utility in medicinal chemistry (Shestakov et al., 2009).

Antiproliferative and Antimetastatic Activities

A series of novel β-carboline-based N-heterocyclic carbenes, prepared from methyl 1-(dimethoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate, exhibited significant antiproliferative and antimetastatic activities against human breast cancer cells. This study emphasizes the potential for developing new cancer therapeutics based on the chemical framework of methyl 3-amino-5-methyl-1H-indole-2-carboxylate (Dighe et al., 2015).

Fluorescence Studies

Fluorescence of 3-Arylindole-2-Carboxylates

The synthesis of new methyl 3-arylindole-2-carboxylates revealed their potential as fluorescent probes. The variation in fluorescence quantum yields based on substituent and solvent highlights the compound's role in developing novel probes for biochemical and medical research (Queiroz et al., 2007).

Propriétés

IUPAC Name |

methyl 3-amino-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTRNZODNOATRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-5-methyl-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2690761.png)

![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)

![1,9-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B2690778.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)